Granatomycin E is derived from the fermentation of Streptomyces species, particularly Streptomyces griseus and Streptomyces sp. OUCMDZ-4982. These bacteria are typically isolated from soil samples and are known for their ability to produce a wide range of bioactive natural products, including various antibiotics and anticancer agents .
Chemically, Granatomycin E belongs to the class of polyketides, which are secondary metabolites characterized by their diverse structures and biological activities. Within this class, it is specifically categorized as an anthracycline due to its multi-ring structure and its mechanism of action that involves intercalation into DNA .
The synthesis of Granatomycin E can be achieved through both natural extraction methods from bacterial cultures and synthetic approaches in laboratory settings. The natural extraction involves culturing Streptomyces strains under specific conditions that favor the production of Granatomycin E.
Recent studies have focused on optimizing fermentation conditions to enhance yield. This includes varying parameters such as temperature, pH, and nutrient composition in the growth medium. For example, using a combination of glucose and yeast extract has been shown to significantly increase the production levels of Granatomycin E during fermentation processes .
Granatomycin E features a complex molecular structure typical of anthracyclines, characterized by multiple aromatic rings and hydroxyl groups that contribute to its biological activity. The detailed structure includes a tetracyclic core with various substituents that affect its solubility and interaction with biological targets.
The molecular formula for Granatomycin E is C₁₄H₁₇N₃O₅, with a molecular weight of approximately 307.30 g/mol. The compound's structural elucidation has been achieved through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into its stereochemistry and functional groups .
Granatomycin E undergoes several chemical reactions that are crucial for its biological activity. Notably, it can intercalate into DNA strands, disrupting replication and transcription processes in bacterial cells.
The mechanism involves the formation of stable complexes with DNA, which leads to the inhibition of topoisomerase II activity—an essential enzyme for DNA unwinding during replication. This interaction can result in double-strand breaks in bacterial DNA, ultimately leading to cell death .
The primary mechanism by which Granatomycin E exerts its antibacterial effects is through DNA intercalation. This process prevents the proper functioning of topoisomerases, enzymes critical for managing DNA topology during replication.
Studies have shown that Granatomycin E exhibits selective toxicity towards bacterial cells while having minimal effects on mammalian cells due to differences in cellular uptake mechanisms and DNA structure . The compound's effectiveness has been demonstrated against various Gram-positive bacteria, including resistant strains.
Granatomycin E is typically presented as a yellow or orange solid with moderate solubility in polar solvents like methanol and dimethyl sulfoxide. Its melting point ranges around 150-155°C.
The compound is stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light. Its stability profile makes it suitable for formulation in pharmaceutical applications aimed at treating bacterial infections .
Granatomycin E has significant potential in scientific research as an antibiotic agent. Its ability to inhibit bacterial growth makes it a valuable candidate for developing new treatments against antibiotic-resistant infections. Additionally, it serves as a model compound for studying the biosynthesis of polyketides and exploring synthetic modifications that could enhance its efficacy or reduce toxicity .
Research continues into optimizing its production methods and exploring its full range of biological activities, potentially leading to novel therapeutic applications in medicine.
Granatomycin E belongs to the benzoisochromanequinone class of aromatic polyketides, structurally related to granaticin and actinorhodin. Its biosynthetic gene cluster (BGC) was first characterized in Streptomyces violaceoruber Tü22, spanning 39.25 kb and containing 37 open reading frames (ORFs) [3]. Comparative genomic analyses reveal that this BGC (designated gra) shares significant homology with the actinorhodin (act) cluster in Streptomyces coelicolor, particularly in polyketide synthase (PKS) genes. However, key distinctions exist in genes governing pyran-ring stereochemistry and deoxysugar biosynthesis. The gra cluster includes:
Genome mining of diverse Streptomyces strains indicates that Granatomycin E BGCs exhibit strain-specific variations in gene composition and regulatory elements, influencing production titers [4].
Table 1: Core Genes in the Granatomycin E Biosynthetic Cluster
Gene | Function | Homology to Actinorhodin BGC |
---|---|---|
graP1–P3 | Type II PKS subunits | 85% (to actI–III) |
graORF15 | Cyclase/aromatase | 78% (to actVII) |
graORF26–30 | Deoxysugar biosynthesis & glycosylation | Absent in act cluster |
graORF8 | Pathway-specific regulator | 70% (to actII–ORF4) |
Granatomycin E is synthesized via a type II PKS system, where discrete enzymes iteratively modify the growing polyketide chain. The pathway initiates with the condensation of one acetyl-CoA starter unit and nine malonyl-CoA extender units, catalyzed by the minimal PKS (GraP1–P3) [3]. Key enzymatic steps include:
Post-PKS modifications involve oxidative tailoring (e.g., GraORF6-mediated hydroxylation) and methylation (GraORF12), enhancing structural diversity. Modular engineering of the ketoreductase domain has been shown to alter stereochemistry, yielding analogues like dihydrogranaticin B [1].
Table 2: Enzymatic Steps in Granatomycin E Biosynthesis
Step | Enzyme(s) | Substrate(s) | Product |
---|---|---|---|
Polyketide chain assembly | GraP1–P3 (minimal PKS) | Acetyl-CoA + Malonyl-CoA | Decaketide backbone |
Cyclization | GraORF15 (cyclase) | Decaketide | Benzoisochromanequinone aglycone |
Reduction | GraORF13 (ketoreductase) | Aglycone | Chiral hydroxy intermediate |
Glycosylation | GraORF5 (GT) | Aglycone + TDP-rhodinose | Granatomycin D |
Oxidation/Methylation | GraORF6/GraORF12 | Granatomycin D | Granatomycin E |
Granatomycin E production is tightly regulated by environmental cues and genetic hierarchies. In host-associated Streptomyces (e.g., tunicate symbionts), three regulatory layers dominate:
Notably, light-responsive regulators LitR/LitS in Streptomyces spp. enhance antibiotic synthesis under blue-green light by binding adenosyl B12 and activating photosensory promoters upstream of BGCs [9]. Engineered overexpression of graORF8 in S. coelicolor CH999 increased granatomycin titers by 8-fold, validating its pivotal role [3].
Co-culturing Streptomyces producers with competitor species mimics ecological interactions, activating silent BGCs. Key findings include:
Table 3: Granatomycin E Yield in Different Culture Systems
Culture Method | Inducing Partner | Fold-Change vs. Monoculture | Key Inducers Identified |
---|---|---|---|
Monoculture | None | 1× (baseline) | N/A |
Bacterial co-culture | MRSA | 23× | Peptidoglycan fragments |
Bacterial co-culture | Bacillus licheniformis | 12× | Surfactin-like lipopeptides |
Fungal co-culture | Eurotium amstelodami | 8× | Chitin oligosaccharides |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2